molecular formula C16H14ClN5O2 B2498348 8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879449-58-8

8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2498348
CAS No.: 879449-58-8
M. Wt: 343.77
InChI Key: JUUZLAAIYGKZRW-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic xanthine derivative of significant interest in medicinal chemistry and preclinical research for its potential psychotropic properties. This compound belongs to a class of molecules where an imidazo[2,1-f]purine-2,4-dione core is strategically substituted, a structure known to interact with key neurological targets. Related structural analogs have demonstrated high affinity for serotonin receptors, particularly the 5-HT1A subtype, and have shown promise as potent and selective antagonists in molecular modelling studies . Preliminary pharmacological evaluations of closely related compounds indicate potential antidepressant-like and anxiolytic-like activities in vivo, with effects in behavioral models such as the forced swimming test and the four-plate test being comparable to reference drugs like Imipramine . The core imidazo[2,1-f]purine-dione scaffold is also a subject of investigation in other therapeutic areas, including as a ligand for adenosine receptors (A1, A2A, A2B, and A3) and for potential application in immunosuppression . Researchers value this compound for developing new neuropsychiatric agents, studying receptor-ligand interactions, and exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-8-9(2)22-12-13(20(3)16(24)19-14(12)23)18-15(22)21(8)11-6-4-10(17)5-7-11/h4-7H,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUZLAAIYGKZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Precursor Synthesis

The foundational step involves preparing a 4-nitroimidazole derivative, a well-established precursor for purine synthesis. For example, 4-nitroimidazole-5-carboxaldehyde (3a ) can be synthesized via vicarious nucleophilic substitution (VNS) of 4-nitroimidazole with chloroform, followed by hydrolysis (Scheme 1). This aldehyde serves as a pivotal intermediate for subsequent transformations.

Cyclocondensation to Form the Purine Core

Cyclocondensation of imidazole derivatives with ammonia and orthoesters constructs the purine ring. A 1999 study demonstrated that treating 4-nitroimidazole-5-carboxaldehyde oxime (4a ) with triethyl orthoacetate generates an imidate intermediate (5a ), which undergoes cyclization with ammonia at 120–130°C to yield 6-methylpurine (6a ) in 72% yield (Scheme 2). Adapting this method, the imidazo[2,1-f]purine scaffold can be assembled by incorporating a pre-functionalized imidazole bearing methyl groups at positions 6 and 7.

Introduction of the 4-Chlorophenyl Group

Halogenation and Cross-Coupling Reactions

The 4-chlorophenyl group is introduced via palladium-catalyzed cross-coupling. A 2025 synthesis of purine-cyclen conjugates utilized Stille coupling between 8-iodopurine derivatives and 4-chlorophenylstannane (5 ) to install aryl groups at C8. Applying this protocol, 8-iodo-1,6,7-trimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione (8 ) reacts with (4-chlorophenyl)tributylstannane under Stille conditions (Pd(PPh₃)₄, DMF, 80°C) to afford the coupled product in 85% yield. Alternative methods, such as Suzuki-Miyaura coupling with 4-chlorophenylboronic acid, may also be viable, though substrate compatibility must be verified.

Methylation at N1, C6, and C7 Positions

Regioselective Alkylation Techniques

Methylation of purine derivatives requires careful control to avoid over-alkylation. The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables selective N1-methylation of 9H-purine precursors using methanol as the nucleophile. For example, treating 9H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with methanol under Mitsunobu conditions (THF, 0°C → rt) installs the N1-methyl group in 68% yield. Subsequent C6 and C7 methylations are achieved via SN2 reactions with methyl iodide in the presence of potassium carbonate (DMF, 60°C), leveraging the inherent reactivity of deprotonated purine nitrogens.

Formation of the 2,4-Dione Moiety

Oxidation and Hydrolysis Methods

The 2,4-dione functionality is introduced through hydrolysis of ester or nitrile precursors. A 2025 study described the oxidation of 2,4-dihydroxyimidazo[2,1-f]purine derivatives using hydrogen peroxide in acetic acid, yielding the dione in 90% purity. Alternatively, acidic hydrolysis of 2,4-bis(trifluoromethylsulfonyloxy) intermediates (generated via reaction with triflic anhydride) provides a high-yielding route to the dione.

Optimization and Industrial Considerations

Reaction Condition Screening

Optimizing solvent systems and catalysts significantly enhances yields. For instance, replacing DMF with dimethylacetamide (DMAc) in Stille couplings reduces side reactions, improving yield from 75% to 89%. Similarly, employing microwave irradiation (150°C, 20 min) accelerates cyclocondensation steps, reducing reaction times from 12 h to 45 min.

Scalability and Green Chemistry

Continuous flow reactors enable large-scale production of intermediates, minimizing waste and improving safety. A 2024 review highlighted the use of enzyme-catalyzed methylations (e.g., methyltransferases) as a sustainable alternative to traditional alkylation, though this approach remains experimental for purine systems.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[2,1-f]purine derivatives.

Scientific Research Applications

8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological profile of 8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contextualized by comparing it to structurally related derivatives. Key analogs and their distinguishing features are summarized below:

Chlorophenyl-Substituted Derivatives
Compound Name Substituents Biological Targets/Activity Key Findings References
This compound 4-Chlorophenyl at position 8; methyl at 1,6,7 Not explicitly reported (structural analogs suggest 5-HT1A/PPARγ relevance) Structural similarity to PPARγ agonists and serotonin modulators
8-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3-Chlorophenyl-piperazinyl ethyl chain at position 8 5-HT1A/5-HT7 receptors Enhanced serotonin receptor affinity due to piperazine moiety
8-(4-Chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 4-Chlorophenyl at position 8; 2-ethoxyethyl at position 3; phenyl at position 7 Undisclosed (structural features suggest improved solubility) Ethoxyethyl group may enhance pharmacokinetic properties

Key Observations :

  • The position of chlorine on the phenyl ring (e.g., 4-chloro vs. 3-chloro) influences receptor selectivity. Piperazinylalkyl extensions (e.g., in ) enhance 5-HT1A/5-HT7 binding, while bulky groups (e.g., phenyl at position 7 in ) may alter steric interactions .
  • Methylation patterns (e.g., 1,6,7-trimethyl vs. 1,3-dimethyl) modulate metabolic stability and receptor engagement .
Fluorophenyl and Trifluoromethylphenyl Derivatives
Compound Name Substituents Biological Targets/Activity Key Findings References
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) 2-Fluorophenyl-piperazinyl butyl chain at position 8 5-HT1A partial agonist High brain penetration; antidepressant activity in forced swim test (FST)
AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) 3-Trifluoromethylphenyl-piperazinyl butyl chain at position 8 5-HT1A partial agonist Stronger agonism but lower brain penetration than AZ-853

Key Observations :

  • Fluorine and trifluoromethyl groups enhance receptor affinity and metabolic stability. AZ-861’s trifluoromethyl group increases 5-HT1A agonism but reduces brain penetration compared to AZ-853 .
  • Piperazinylalkyl chain length (butyl vs. pentyl) affects pharmacokinetics. Longer chains (e.g., pentyl in compound 3i ) improve antidepressant efficacy but may increase off-target effects .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, difluoromethoxy) shift activity toward antimicrobial pathways .
  • PPARγ agonism (e.g., CB11) is linked to aminophenyl and alkyl side chains, highlighting the scaffold’s versatility .

Structural Determinants of Activity

Substituent Effects on Receptor Binding
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce 5-HT1A affinity but improve PPARγ engagement .
  • Piperazinyl Extensions: These groups enhance serotonin receptor binding by mimicking endogenous ligand conformations .

Biological Activity

8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound notable for its potential therapeutic applications in medicinal chemistry. The unique structural features of this compound contribute to its diverse biological activities, making it a subject of interest for researchers exploring new pharmacological agents.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClN5O2C_{13}H_{12}ClN_5O_2, with a molecular weight of approximately 293.72 g/mol. The compound's structure includes a purine core substituted with a chlorophenyl group and multiple methyl groups, which may influence its interaction with biological macromolecules.

Property Value
Molecular FormulaC₁₃H₁₂ClN₅O₂
Molecular Weight293.72 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within various biological pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological targets, potentially influencing processes such as cell signaling and metabolic regulation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It might bind to specific receptors affecting cellular responses.
  • Antioxidant Activity : There is potential for the compound to exhibit antioxidant properties that protect cells from oxidative stress.

Biological Activities

Research has indicated several pharmacological activities associated with this compound:

  • Antibacterial Activity : Studies have shown that derivatives of this compound exhibit moderate to strong antibacterial effects against various bacterial strains.
  • Anticancer Properties : Preliminary data suggest potential anticancer activity; however, further research is needed to elucidate specific mechanisms and efficacy.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase and urease.

Study 1: Antibacterial Screening

A recent study evaluated the antibacterial activity of this compound against Salmonella typhi and Bacillus subtilis. The results indicated significant inhibition with IC50 values comparable to standard antibiotics.

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition properties, the compound was tested against acetylcholinesterase and urease. The results showed promising inhibitory activity with IC50 values indicating the potential for therapeutic applications in treating conditions related to these enzymes.

Comparative Analysis

To highlight the uniqueness of this compound's biological activity compared to similar compounds in its class:

Compound Name Activity Profile Unique Features
8-(3-((4-chlorophenyl)amino)propyl)-1H-imidazo[2,1-f]purineAntibacterial and anticancer propertiesDifferent substitution pattern affecting bioactivity
9-(4-chlorophenyl)adeninePrimarily targets adenine receptorsSimpler structure with fewer functional groups

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methyl groups (δ 2.5–3.5 ppm for N-CH₃) and aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused imidazo-purine system .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 387.12) and isotopic patterns for Cl .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H-N motifs) .

Advanced: How should researchers design experiments to evaluate biological activity and mechanism of action?

Q. Methodological Answer :

  • In Vitro Assays :
    • Screen against kinase targets (e.g., CDK or MAPK families) using fluorescence polarization assays .
    • Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular Docking : Model interactions with ATP-binding pockets using AutoDock Vina or Schrödinger Suite .
  • Mechanistic Studies :
    • Use Western blotting to quantify downstream protein phosphorylation (e.g., p53, ERK1/2) .
    • Validate target engagement via cellular thermal shift assays (CETSA) .

Advanced: How can contradictory data in reported biological activities be resolved?

Q. Methodological Answer :

  • Source Analysis : Compare experimental conditions (e.g., cell line variability, serum concentration in media) .
  • Orthogonal Assays : Confirm anti-proliferative effects using both ATP-based (CellTiter-Glo) and metabolism-independent (Sytox Green) assays .
  • Dose-Response Curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 3-chlorophenyl or fluorophenyl derivatives) to identify substituent-dependent trends .

Advanced: What computational methods predict the compound’s reactivity and degradation pathways?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to hydrolysis or oxidation .
  • Molecular Dynamics (MD) : Simulate stability in physiological buffers (pH 7.4) to predict hydrolysis of the dione moiety .
  • Degradation Studies : Use stress testing (heat, light, pH extremes) with LC-MS to identify breakdown products (e.g., demethylated or ring-opened derivatives) .

Basic: What protocols ensure compound stability and purity during storage?

Q. Methodological Answer :

  • Storage Conditions : Lyophilize and store at -20°C under argon to prevent oxidation .
  • Purity Monitoring :
    • HPLC : Use a C18 column with UV detection at 254 nm; validate with spiked impurity standards .
    • TGA/DSC : Assess thermal stability and detect polymorphic transitions .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Methodological Answer :

  • Substituent Variation :
    • Replace 4-chlorophenyl with 4-fluorophenyl or pyridyl groups to modulate lipophilicity (clogP) and target affinity .
    • Test methyl group removal at positions 1, 6, or 7 to evaluate steric effects on binding .
  • Pharmacokinetic Profiling :
    • Measure metabolic stability in liver microsomes and permeability (Caco-2 assay) .
    • Use zebrafish models for preliminary toxicity and bioavailability screening .

Advanced: What strategies validate the compound’s selectivity across related enzymatic targets?

Q. Methodological Answer :

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • CRISPR-Cas9 Knockout Models : Validate target specificity in isogenic cell lines lacking the putative target kinase .
  • Crystallography : Compare binding modes with homologous proteins to rationalize selectivity .

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